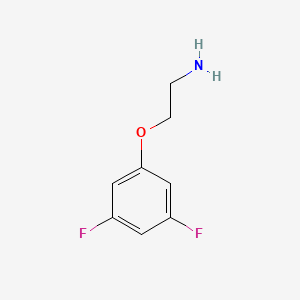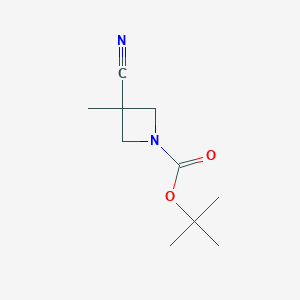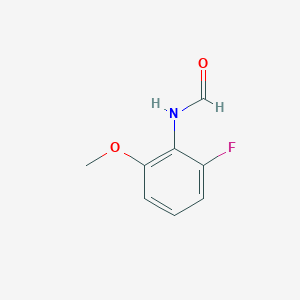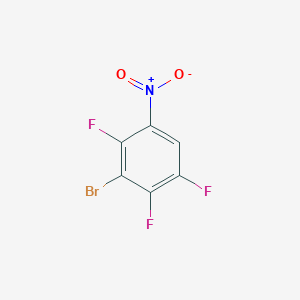
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anesthetic Properties
A study conducted by Stenlake et al. (1989) explored the synthesis and biological examination of compounds including 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one as potential intravenous anesthetics. This research indicates an interest in the anesthetic applications of compounds structurally related to 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one (Stenlake, Patrick, & Sneader, 1989).
Optoelectronic and Charge Transport Properties
Shkir et al. (2019) investigated the optoelectronic and charge transport properties of chalcone derivatives, including (E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Their study focused on their potential use in semiconductor devices, highlighting the importance of these compounds in material science (Shkir et al., 2019).
Crystal Structure and Molecular Interactions
The research by Fun et al. (2011) on the crystal structure of a related compound, 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one, provides insights into the molecular geometry and potential intermolecular interactions of such compounds. This information is crucial for understanding the physical and chemical properties of these molecules (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2011).
Anti-inflammatory and Gastroprotective Properties
Okunrobo et al. (2006) synthesized chalcones, including 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one, and evaluated their anti-inflammatory and gastroprotective activities. This study suggests the potential medicinal applications of these compounds in treating inflammation and gastrointestinal issues (Okunrobo, Usifoh, & Uwaya, 2006).
Electronic Structure and Stability
Hameed (2006) analyzed the electronic structure of chalcone derivatives, including 3-(4-bromophenyl)-1-(4-methoxyphenyl)-2-propene-1-one. The study focused on the electronic energy, ionization potential, and electron affinity, contributing to our understanding of the electronic properties and stability of these compounds (Hameed, 2006).
Antimicrobial Activity
Nagamani et al. (2018) synthesized and evaluated the antimicrobial activity of novel compounds, including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones. This suggests the potential use of these compounds in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have shown inhibitory activity against HIV-1 .
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For example, indole derivatives have been linked to antiviral, anti-inflammatory, and anticancer activities, among others .
Result of Action
Similar compounds have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKOQJLNLBQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)


![benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1441232.png)

![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)


![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)


